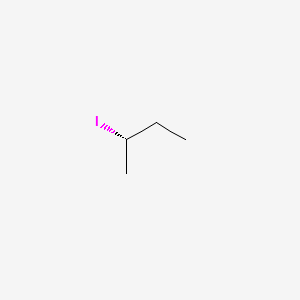
2-Iodobutane, (2S)-
Vue d'ensemble
Description
2-Iodobutane, (2S)-, also known as (S)-2-Iodobutane, is an organic compound with the molecular formula C4H9I. It is a chiral molecule, meaning it has a non-superimposable mirror image. The compound is part of the alkyl halide family, where an iodine atom is bonded to the second carbon of a butane chain. This compound is often used in organic synthesis and various chemical reactions due to its reactivity.
Applications De Recherche Scientifique
2-Iodobutane, (2S)-, has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It serves as a precursor in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of radiolabeled compounds for diagnostic imaging.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Iodobutane, (2S)-, can be synthesized through several methods. One common method involves the reaction of 2-butanol with hydroiodic acid (HI). The reaction proceeds via an SN2 mechanism, where the hydroxyl group of 2-butanol is replaced by an iodine atom. The reaction conditions typically require a strong acid environment and elevated temperatures to facilitate the substitution.
Industrial Production Methods: In industrial settings, 2-Iodobutane, (2S)-, is often produced through the halogenation of butane derivatives. This process involves the use of iodine and a catalyst to promote the substitution reaction. The reaction is carried out in large reactors under controlled conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Iodobutane, (2S)-, undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (SN2), where the iodine atom is replaced by another nucleophile.
Elimination Reactions: Under basic conditions, 2-Iodobutane can undergo elimination reactions to form alkenes.
Oxidation and Reduction: Although less common, it can be involved in oxidation and reduction reactions, altering the oxidation state of the carbon atoms.
Common Reagents and Conditions:
Nucleophiles: Sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3) are common nucleophiles used in substitution reactions.
Bases: Potassium tert-butoxide (KOtBu) and sodium ethoxide (NaOEt) are often used in elimination reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products:
Substitution: Products depend on the nucleophile used, such as 2-butanol when using hydroxide.
Elimination: The major product is 2-butene.
Oxidation: Products include butanone or butanoic acid, depending on the reaction conditions.
Mécanisme D'action
The mechanism of action of 2-Iodobutane, (2S)-, in chemical reactions typically involves the formation of a transition state where the iodine atom is replaced or eliminated. In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to iodine, leading to the displacement of the iodine atom. In elimination reactions, a base abstracts a proton from the carbon adjacent to the iodine, resulting in the formation of a double bond and the release of iodine.
Comparaison Avec Des Composés Similaires
2-Bromobutane: Similar in structure but contains a bromine atom instead of iodine. It is less reactive due to the lower atomic size and bond dissociation energy of bromine compared to iodine.
2-Chlorobutane: Contains a chlorine atom and is even less reactive than 2-Bromobutane due to the stronger carbon-chlorine bond.
2-Fluorobutane: Contains a fluorine atom and is the least reactive among the halobutanes due to the very strong carbon-fluorine bond.
Uniqueness: 2-Iodobutane, (2S)-, is unique due to its high reactivity, which is attributed to the relatively weak carbon-iodine bond. This makes it a valuable reagent in organic synthesis, where rapid and efficient reactions are desired.
Propriétés
IUPAC Name |
(2S)-2-iodobutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9I/c1-3-4(2)5/h4H,3H2,1-2H3/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRUSQUYPCHEKN-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29882-56-2 | |
| Record name | 2-Iodobutane, (2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029882562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-IODOBUTANE, (2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/070Q64A4RC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




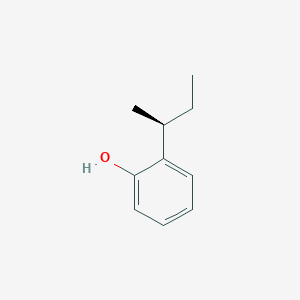
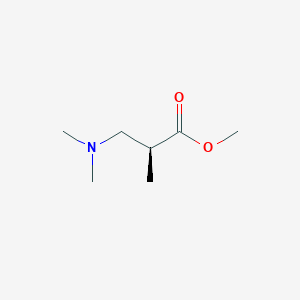

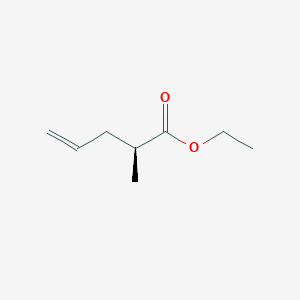
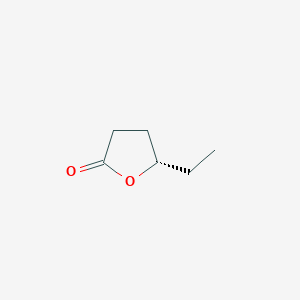

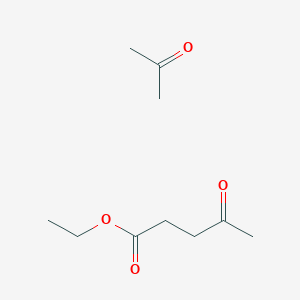
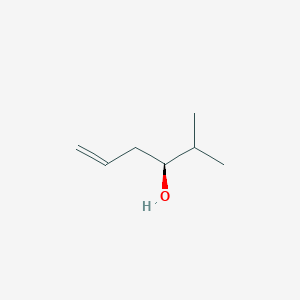
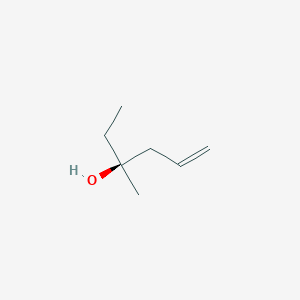

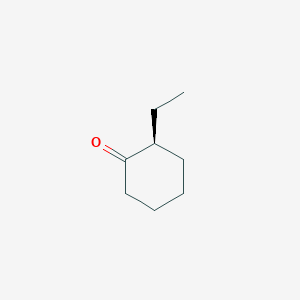
![[(S)-alpha-Methyl-alpha-propylbenzyl] alcohol](/img/structure/B8253724.png)
